ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is an organic compound with the molecular formula C18H22ClNO3 It is a hydrochloride salt form of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate, which is characterized by the presence of an amino group, a benzyloxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Aldol Condensation: The 4-benzyloxybenzaldehyde undergoes an aldol condensation with ethyl acetoacetate in the presence of a base like sodium ethoxide to form ethyl 3-(4-benzyloxyphenyl)-3-oxopropanoate.
Reduction and Amination: The keto group in ethyl 3-(4-benzyloxyphenyl)-3-oxopropanoate is reduced to an alcohol using a reducing agent such as sodium borohydride, followed by amination with ammonia or an amine to introduce the amino group, yielding ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate.
Formation of Hydrochloride Salt: The final step involves the conversion of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the benzyloxy group can be hydrogenated to form a phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or phenols.
Substitution: Amides, ureas, or alkylated derivatives.
Scientific Research Applications
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride can be compared with similar compounds such as:
Ethyl 3-amino-3-[4-(methoxy)phenyl]propanoate hydrochloride: This compound has a methoxy group instead of a benzyloxy group, which may affect its hydrophobic interactions and biological activity.
Ethyl 3-amino-3-[4-(ethoxy)phenyl]propanoate hydrochloride: The ethoxy group may influence the compound’s solubility and reactivity.
Ethyl 3-amino-3-[4-(phenoxy)phenyl]propanoate hydrochloride: The phenoxy group can alter the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNUYQSEZRZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502686-30-8 |
Source
|
Record name | ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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